molecular formula C11H13NO6 B1606010 Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate CAS No. 2982-53-8

Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

Cat. No.: B1606010
CAS No.: 2982-53-8
M. Wt: 255.22 g/mol
InChI Key: YBOOBLNSFSZGGE-UHFFFAOYSA-N
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Description

Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate is an organic compound with the molecular formula C11H13NO6. It is a derivative of phenylacetic acid, characterized by the presence of two methoxy groups and a nitro group on the aromatic ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate can be synthesized through several methods. One common route involves the nitration of 4,5-dimethoxyphenylacetic acid followed by esterification. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The resulting 4,5-dimethoxy-2-nitrophenylacetic acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration and esterification steps are optimized for large-scale production, with careful control of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Hydrolysis: Sodium hydroxide or hydrochloric acid in water.

Major Products

    Reduction: 2-(4,5-dimethoxy-2-aminophenyl)acetic acid.

    Substitution: Various substituted phenylacetic acid derivatives.

    Hydrolysis: 4,5-dimethoxy-2-nitrophenylacetic acid.

Scientific Research Applications

Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate can be compared with other phenylacetic acid derivatives such as:

    Methyl 2-(4-methoxy-2-nitrophenyl)acetate: Lacks one methoxy group, which may affect its reactivity and biological activity.

    Methyl 2-(4,5-dimethoxyphenyl)acetate: Lacks the nitro group, resulting in different chemical and biological properties.

    Methyl 2-(4,5-dimethoxy-2-aminophenyl)acetate:

This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-16-9-4-7(5-11(13)18-3)8(12(14)15)6-10(9)17-2/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOOBLNSFSZGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310293
Record name methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2982-53-8
Record name 2982-53-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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